N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide
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Overview
Description
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and pentan-3-ylideneamino groups attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide typically involves the reaction of 3,4-dichloroaniline with pentan-3-one in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or toluene
- Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes like DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dichlorophenyl)-N’-(butan-2-ylideneamino)oxamide
- N’-(3,4-dichlorophenyl)-N’-(hexan-4-ylideneamino)oxamide
- N’-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide
Uniqueness
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is unique due to its specific structural features, such as the pentan-3-ylideneamino group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C13H15Cl2N3O2 |
---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-3-8(4-2)17-18(13(20)12(16)19)9-5-6-10(14)11(15)7-9/h5-7H,3-4H2,1-2H3,(H2,16,19) |
InChI Key |
LZHGPZAMVSUZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C(=O)N)CC |
Origin of Product |
United States |
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